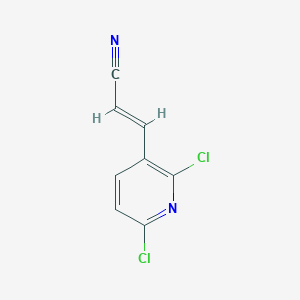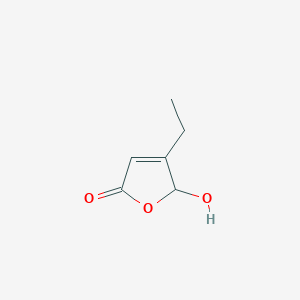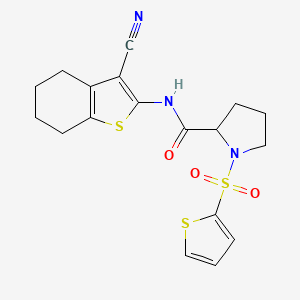![molecular formula C12H9N3O B2679937 5-[4-(1H-imidazol-1-yl)phenyl]isoxazole CAS No. 314268-36-5](/img/structure/B2679937.png)
5-[4-(1H-imidazol-1-yl)phenyl]isoxazole
描述
5-[4-(1H-imidazol-1-yl)phenyl]isoxazole is an organic compound that features both an imidazole and an isoxazole ring. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the isoxazole ring is a five-membered ring containing one nitrogen and one oxygen atom. The combination of these rings in a single molecule imparts unique chemical and biological properties to the compound .
作用机制
Target of Action
It is known that many compounds containing the indole nucleus, which is similar to the imidazole ring in this compound, bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to various biological effects .
Biochemical Pathways
It is known that indole derivatives, which share structural similarities with this compound, can affect a wide range of biological activities .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
生化分析
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is speculated that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It is speculated that it may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is speculated that it may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It is speculated that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(1H-imidazol-1-yl)phenyl]isoxazole typically involves the formation of the imidazole and isoxazole rings followed by their coupling. One common method involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with hydroxylamine to form the corresponding oxime, which is then cyclized to form the isoxazole ring . The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
5-[4-(1H-imidazol-1-yl)phenyl]isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
5-[4-(1H-imidazol-1-yl)phenyl]isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
相似化合物的比较
Similar Compounds
- 4-(1H-imidazol-1-yl)phenol
- 5-(4-imidazolyl)benzimidazole
- 4-(1H-imidazol-1-yl)benzoic acid
Uniqueness
5-[4-(1H-imidazol-1-yl)phenyl]isoxazole is unique due to the presence of both imidazole and isoxazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
属性
IUPAC Name |
5-(4-imidazol-1-ylphenyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c1-3-11(15-8-7-13-9-15)4-2-10(1)12-5-6-14-16-12/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLRBASXQHDSGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NO2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2679854.png)
![9-cyclohexyl-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2679859.png)
![[(E)-2-diethoxyphosphoryl-2-fluoroethenyl]benzene](/img/structure/B2679860.png)
![(Z)-ethyl 2-cyano-2-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)acetate](/img/structure/B2679861.png)
![N-[2-(2-Cyanoethylsulfanyl)phenyl]-2-methylsulfanylpyridine-4-carboxamide](/img/structure/B2679863.png)
![(1-((3,5-dimethylisoxazol-4-yl)methyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2679864.png)
![{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-cyclohexylcarbamate](/img/structure/B2679865.png)

![N-[4-(2-quinoxalinyloxy)phenyl]acetamide](/img/structure/B2679867.png)
![Ethyl 4-[2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetylamino]benzoate](/img/structure/B2679870.png)
![6-Cyano-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2679872.png)
![2-(4-methoxyphenyl)-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2679875.png)


